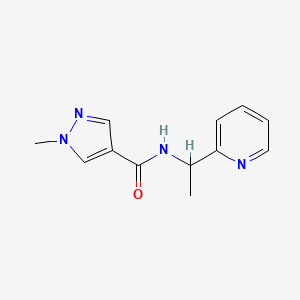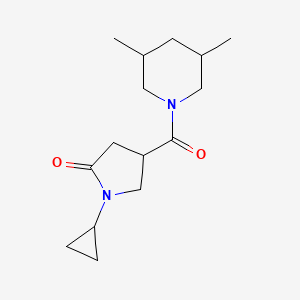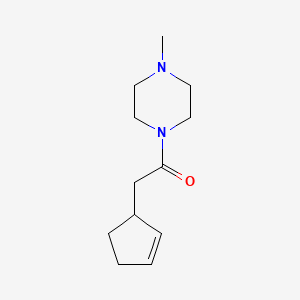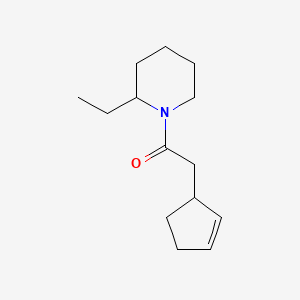
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as MPYC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPYC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation in the field of drug discovery.
作用机制
The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to increase the levels of certain neurotransmitters, indicating its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to be well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for the investigation of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies could investigate the efficacy of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of arthritis and explore its mechanism of action. Another potential direction is the use of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in cancer therapy. Future studies could investigate the anti-tumor activity of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in various cancer types and explore its potential use in combination with other therapeutic agents. Additionally, further investigation into the neuroprotective effects of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could lead to its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-bromoethylpyridine. The resulting product is then treated with ammonium carbonate to yield 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. This method has been reported in various research articles and has been found to be a reliable and efficient way to produce 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.
科学研究应用
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study showed that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has antitumor activity, indicating its potential use in cancer therapy. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(11-5-3-4-6-13-11)15-12(17)10-7-14-16(2)8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGMFRKLOUVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)







